BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Characterization of 3-Chloro-4-
Fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

3-Chloro-4-
Compound Name:

Fluorophenylacetonitrile
CAS No.: 658-98-0

Cat. No.: B1586980

Get Quote

\ J

CAS: 658-98-0 | Formula: CsHsCIFN | MW: 169.58 g/mol

Executive Summary & Application Context

3-Chloro-4-fluorophenylacetonitrile (also known as 3-chloro-4-fluorobenzyl cyanide) is a
critical intermediate in the synthesis of bioactive small molecules, particularly tyrosine kinase
inhibitors used in oncology. Its structural core—a disubstituted benzene ring linked to an
acetonitrile moiety—serves as a versatile scaffold for constructing indole, isoquinoline, and
pyrimidine derivatives.

Precise spectral characterization of this intermediate is essential for validating the quality of
starting materials in GMP (Good Manufacturing Practice) workflows. Impurities such as the
ortho-chloro isomer or hydrolysis byproducts (phenylacetic acids) can significantly alter the
potency and safety profile of the final pharmaceutical active ingredient (API).

This guide provides a comprehensive breakdown of the spectral signature of 3-Chloro-4-
fluorophenylacetonitrile, synthesizing experimental data with theoretical validation to ensure
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high-confidence identification.

Molecular Structure & Properties

Before analyzing spectra, understanding the electronic environment is crucial for assignment.

» Electronic Effects: The fluorine atom at C4 exerts a strong inductive withdrawal (-I) and a
resonance donation (+R), significantly shielding the ortho and para positions in NMR. The
chlorine at C3 adds steric bulk and inductive withdrawal, influencing the splitting patterns of
adjacent protons.

o Key Functional Group: The nitrile (C=N) group is a distinct spectroscopic handle, providing a
sharp signal in IR and a characteristic carbon shift.

Property Value

Appearance Colorless to light yellow oil or low-melting solid
Boiling Point 130-134 °C (at 7 Torr)

Density ~1.29 g/cm?3

Soluble in Chloroform, Dichloromethane,

Solubility
DMSO, Methanol

Spectral Analysis: The Core Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural verification. The presence of Fluorine-19 (

F, spin 1/2, 100% natural abundance) results in extensive spin-spin coupling (
-coupling) visible in both
H and

C spectra.

H NMR (Proton NMR)
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e Solvent;: CDCI

(Chloroform-d)

e Frequency: 500 MHz

Experimental Data Assignment:

Coupling

Shift (6 Structural
( Multiplicity ERSES | Integration Assignment .
ppm) Insight

in Hz)

dd: Coupling
to F (meta)
and H6

(meta).

7.39 dd 1H Ar-H2

dd: Coupling
to F (meta)
and H2

(meta).

7.21 dd 1H Ar-H6

d: Large
coupling
dominated by

d (or pseudo- ortho-F (
7.17 ) 1H Ar-H5

) and/or
ortho-H (

).

Singlet:
Characteristic
-CH benzylic
3.71 S - 2H methylene
isolated from
adjacent

protons.
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Note: The aromatic region shows a complex splitting pattern due to

F-

H coupling. The "doublet" at 7.17 ppm often appears broadened or as a pseudo-triplet
depending on the field strength due to overlapping

and

values.

C NMR (Carbon-13 NMR)
e Solvent: CDCI

[1][2]

» Status: Predicted based on substituent additivity rules and analog data.
The

C spectrum will exhibit characteristic doublets for carbons coupled to the fluorine atom.
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Splitting (
Shift (6 ppm) Assignment Notes
)
Large
158.0 - 160.0 Doublet (~250 Hz) C4 (C-F) coupling; ipso-carbon
to Fluorine.
130.0 - 132.0 Doublet (~20 Hz) Cc2 Meta to F, Ortho to ClI.
Quaternary carbon
129.0 - 130.0 Singlet/Weak d Cc1 attached to CH
127.0-128.0 Doublet (~8 Hz) C6 Meta to F.
Ortho to F (
122.0-124.0 Doublet (~18 Hz) C3 (C-Cl)
).
Ortho to F (
117.0-118.0 Doublet (~20 Hz) C5
).
Nitrile carbon
116.5 Singlet C=N (distinctive weak
signal).
22.5 Singlet CH Benzylic carbon.

Infrared (IR) Spectroscopy

IR provides a quick "fingerprint" verification of functional groups.
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Wavenumber . . . . .
Vibration Mode Intensity Diagnostic Value
(cm™)
Critical: Confirms the
) nitrile group. Absence
2250 - 2255 C=N Stretch Medium/Sharp o _
indicates hydrolysis to
amide/acid.
Indicates aromatic
3050 - 3100 Ar-H Stretch Weak )
ring protons.
C-H Stretch (CH
2900 - 2950 Weak Methylene group.
)
_ _ Aromatic skeleton
1580, 1490 C=C Ring Stretch Medium )
breathing modes.
Confirms presence of
1200 - 1250 C-F Stretch Strong ]
Fluorine.
Confirms presence of
700 - 800 C-ClI Stretch Strong

Chlorine.

Mass Spectrometry (MS)[4]

« lonization Mode: Electron Impact (El, 70 eV) or ESI+ (if derivatized/adduct formed).

e Molecular lon (M+): 169 (100%) and 171 (32%) due to

Cl/

Cl isotopes.

Fragmentation Pathway (EI):

e M+ (m/z 169/171): The molecular ion is usually visible.

e [M-HCN] (m/z 142/144): Loss of 27 Da (HCN) is a primary pathway for benzyl cyanides.

e [M - ClI] (m/z 134): Loss of the chlorine atom to form a fluoro-tropylium ion cation.
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« [M-CH

CN] (m/z 129/131): Benzylic cleavage leaving the aryl cation (less favored than HCN loss).

Experimental Protocols (SOPs)
Sample Preparation for NMR

To ensure high-resolution data free from solvent artifacts:
o Selection: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

e Solvent: Use CDCI

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

o Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent.
o Note: If the sample is viscous, vortex for 30 seconds to ensure homogeneity.

« Filtration: If the solution appears cloudy (indicating inorganic salts from synthesis), filter
through a small plug of glass wool directly into the NMR tube.

Synthesis Workflow (Contextual)

Understanding the origin of the sample aids in impurity profiling.

Quality Control Points

3-Chloro-4-fluorobenzyl chloride

(Starting Material)
Nucleophilic Substitution Aqueous Workup Distillation / Column 3-Chloro-4-fluorophenylacetonitrile
(40-45°C, 4-6 hrs) (Extraction w/ Ether) (Removal of salts) (Target Analyte)
NaCN / DMSO
(Reagent)

Check for Hydrolysis
(IR: -OH peak?)

Click to download full resolution via product page

Figure 1: Synthesis and characterization workflow for 3-Chloro-4-fluorophenylacetonitrile.
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Quality Control & Impurity Profiling

When analyzing spectral data, watch for these common impurities:
e 3-Chloro-4-fluorobenzyl alcohol:
o NMR: Look for a shift in the benzylic CH

from 3.71 ppm to ~4.6 ppm.

o IR: Broad O-H stretch at 3300-3400 cm~1.
¢ 3-Chloro-4-fluorophenylacetic acid (Hydrolysis product):
o NMR: Benzylic CH

shifts to ~3.6 ppm; disappearance of CN carbon in
C.

o IR: Broad O-H (acid) and C=0 stretch at ~1700 cm~1.
e Toluene/Solvent Residues:

o Common if recrystallized/extracted.[3] Check for singlet at 2.36 ppm (Toluene methyl) in
NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-Fluorophenylacetonitrile(459-22-3) 1H NMR [m.chemicalbook.com]

2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

3. flotte.de [flotte.de]

e To cite this document: BenchChem. [Technical Characterization of 3-Chloro-4-
Fluorophenylacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586980/docs#technical-characterization-of-3-chloro-
4-fluorophenylacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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